1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea

Medicinal Chemistry Structure-Activity Relationship Antimitotic Agents

This 3-bromo-4-fluoro CEU regioisomer is the only commercially available variant that places fluorine at the pharmacophoric 4-position while retaining a C3 aryl bromide handle for Suzuki-Miyaura diversification. Procure this compound to experimentally resolve whether fluorine's electronegativity at C4 enhances or attenuates covalent alkylation of β-tubulin Glu198 compared to the 4-Br-2-F and 4-Br-3-F isomers. Supplied at ≥98% purity, it serves as a critical building block for focused libraries targeting the colchicine-binding site without ablating the essential 4-halogen.

Molecular Formula C9H9BrClFN2O
Molecular Weight 295.54
CAS No. 2168111-87-1
Cat. No. B2788266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea
CAS2168111-87-1
Molecular FormulaC9H9BrClFN2O
Molecular Weight295.54
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NCCCl)Br)F
InChIInChI=1S/C9H9BrClFN2O/c10-7-5-6(1-2-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)
InChIKeyPQURGMYNNPSLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea (CAS 2168111-87-1): A Regiospecifically Halogenated Aryl Chloroethylurea for Antimitotic Lead Optimization


1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea (CAS 2168111-87-1) is a synthetic N-aryl-N′-(2-chloroethyl)urea (CEU) derivative bearing a 3-bromo-4-fluoro substitution pattern on the phenyl ring [1]. CEUs constitute a distinct class of soft protein alkylating agents that covalently bind β-tubulin near the colchicine-binding site, inducing microtubule depolymerization and mitotic arrest without causing DNA damage [2][3]. This compound is supplied as a research-grade solid (purity ≥98%) by multiple vendors for use as a medicinal chemistry building block and pharmacological probe .

Why Regioisomeric or Mono-Halogenated CEU Analogs Cannot Substitute for 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea in SAR-Driven Optimization Programs


Within the N-aryl-N′-(2-chloroethyl)urea pharmacophore, both the identity and the ring position of halogen substituents are critical determinants of cytotoxic potency. Systematic SAR studies have established that a halogen at the 4-position of the phenyl ring is required to confer significant antiproliferative activity, while electron-withdrawing groups at other positions can abrogate cytotoxicity entirely [1]. Consequently, the three regioisomeric bromo-fluoro CEUs (3-Br-4-F, 4-Br-2-F, and 4-Br-3-F) are not functionally interchangeable; each presents a distinct electronic and steric environment at the β-tubulin alkylation interface. Furthermore, mono-halogenated analogs such as N-(4-bromophenyl)-N′-(2-chloroethyl)urea lack the second halogen necessary for fine-tuning lipophilicity and target-site residency. Substituting any of these analogs without experimental validation risks compromising the SAR trajectory of a lead optimization campaign [2].

Quantitative Differentiation Evidence for 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea Versus Closest Structural Analogs


Regioisomeric Differentiation: 3-Bromo-4-Fluoro Substitution Pattern Versus 4-Bromo-2-Fluoro and 4-Bromo-3-Fluoro Positional Isomers

The target compound places fluorine at the 4-position of the phenyl ring and bromine at the 3-position, whereas its closest positional isomers reverse or shift this arrangement: 1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)urea (CAS 160132-69-4) positions bromine at C4, and 1-(4-bromo-3-fluorophenyl)-3-(2-chloroethyl)urea (CAS 2089312-75-2) places fluorine at C3. Published SAR on CEUs demonstrates that a halogen at the 4-position is essential for significant cytotoxicity, while substituent electronic character at other positions fine-tunes potency [1]. The target compound is the only isomer in this triad that positions the smaller, strongly electron-withdrawing fluorine atom at the critical 4-position while retaining bromine at C3 for potential secondary interactions or further synthetic elaboration. No head-to-head biological comparison of these three isomers has been published; the differentiation below is therefore based on class-level SAR inference and computed molecular properties.

Medicinal Chemistry Structure-Activity Relationship Antimitotic Agents

Physicochemical Differentiation from Non-Halogenated Parent CEU Scaffold: Lipophilicity and Polar Surface Area

Compared to the unsubstituted N-phenyl-N′-(2-chloroethyl)urea parent scaffold (compound 1 in the foundational SAR study, which was reported as 'totally inactive' with IC50 > 400 µM across tested cell lines [1]), the 3-bromo-4-fluoro substitution substantially increases computed lipophilicity. The parent phenyl CEU has a TPSA of approximately 41 Ų and an estimated LogP near 1.2–1.5, whereas the target compound has TPSA = 41.13 Ų and LogP = 2.9485 . The LogP increase of approximately 1.4–1.7 log units is driven by the bromine and fluorine substituents and places the compound in a more favorable lipophilicity range for passive membrane permeability (optimal LogP 1.5–3.0 for cellular uptake [2]).

Drug-like Properties Lipophilicity Lead Optimization

Synthetic Accessibility and Precursor Availability: 3-Bromo-4-fluoroaniline Route

This compound is synthesized via a single-step condensation of commercially available 3-bromo-4-fluoroaniline (CAS 656-64-4) with 2-chloroethyl isocyanate, conducted in dichloromethane at room temperature over 12–24 hours . The aniline precursor is widely stocked by major chemical suppliers (Thermo Fisher Scientific, Ambeed, Atomfair) as a pharmaceutical and agrochemical intermediate [1]. This contrasts with certain comparator CEU precursors (e.g., 4-bromo-2-fluoroaniline or 4-bromo-3-fluoroaniline) which may have more limited commercial availability or higher cost. The compound is currently offered at ≥98% purity by Chemscene (Cat. CS-0522565), Apollo Scientific (Cat. PC48674), and AKSci (Cat. 0174EZ), with pricing ranging from approximately £48 (250 mg) to £143 (1 g) depending on supplier and region .

Synthetic Chemistry Building Block Urea Formation

Dual Halogen Reactivity: Bromine as a Synthetic Handle for Downstream Derivatization While Fluorine Satisfies the Pharmacophoric Requirement

The 3-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) without perturbing the 4-fluoro group that is positioned at the SAR-critical site for CEU bioactivity [1]. This contrasts with the 4-bromo-2-fluoro and 4-bromo-3-fluoro isomers, where the bromine occupies the pharmacophorically important 4-position, meaning any derivatization at that site would eliminate the key SAR determinant for cytotoxicity. Mono-halogenated CEUs such as N-(4-bromophenyl)-N′-(2-chloroethyl)urea (CAS 15145-38-7) offer only a single reactive site and lack the fluorine-mediated electronic modulation [2]. The target compound thus uniquely enables late-stage functionalization at C3 while preserving the C4 fluorine required for target engagement.

Chemical Biology Cross-Coupling Molecular Probe

Recommended Research and Procurement Application Scenarios for 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea


SAR-by-Catalog Exploration of Halogen Position Effects on β-Tubulin Alkylation Potency

Medicinal chemistry teams investigating the colchicine-binding site of β-tubulin can procure this compound alongside its 4-Br-2-F and 4-Br-3-F regioisomers to systematically probe how halogen position modulates alkylation efficiency and microtubule depolymerization potency. The foundational CEU SAR establishes that a halogen at the 4-position is required for activity; this compound uniquely places fluorine at that critical site, enabling direct comparison with isomers where bromine occupies the 4-position [1]. Such head-to-head profiling can reveal whether fluorine's stronger electronegativity at C4 enhances or attenuates covalent binding to the Glu198 residue of β-tubulin identified as the alkylation target in related CEUs [2].

Late-Stage Diversification via Suzuki Coupling at the 3-Bromo Position for Focused CEU Library Synthesis

This compound serves as a privileged intermediate for generating focused libraries of 3-substituted-4-fluoro CEU analogs. The aryl bromide at C3 is competent for Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling installation of diverse aromatic groups while preserving the 4-fluoro substituent required for bioactivity [1]. This strategy is not accessible with the 4-bromo-substituted isomers, where cross-coupling at the 4-position would destroy the pharmacophoric halogen identified by Mounetou et al. as essential for significant cytotoxicity (IC50 threshold < 15 µM) [3]. The commercial availability of this compound at ≥98% purity from multiple vendors supports its use as a building block for parallel synthesis workflows .

Physicochemical Probe for Cellular Permeability Studies in the CEU Chemotype

With a computed LogP of 2.9485 and TPSA of 41.13 Ų, this compound resides within the optimal drug-like property space for passive cellular permeability (LogP 1.5–3.0, TPSA < 75 Ų) while retaining the full CEU pharmacophore [1]. Research groups studying the relationship between halogen substitution pattern and intracellular target engagement can use this compound as a benchmark to compare cellular uptake and β-tubulin alkylation kinetics against the more lipophilic 4-tert-butylphenyl CEU (compound 16 in Mounetou et al., LogP estimated >3.5) or the inactive unsubstituted phenyl CEU (compound 1, LogP ~1.2–1.5, IC50 > 400 µM) [2]. The balanced lipophilicity may translate to reduced non-specific protein binding compared to highly lipophilic CEU congeners.

Dual-Mechanism Profiling: β-Tubulin Alkylation Versus Thioredoxin-1 Nuclear Translocation Inhibition

The CEU chemotype exhibits a bifurcated mechanism of action: certain structural subsets (typified by 4-tert-butylphenyl CEU) alkylate β-tubulin and disrupt microtubules, while others (typified by CEU-025) covalently bind thioredoxin-1 and block its nuclear translocation [1][2]. The 3-bromo-4-fluoro substitution pattern has not been characterized in either mechanistic subset, representing an unexplored region of CEU chemical space. Researchers studying the structural determinants that govern target selectivity between β-tubulin and thioredoxin-1 can employ this compound as a probe to assess whether mixed halogenation shifts the alkylation preference toward one target over the other [3].

Quote Request

Request a Quote for 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.